molecular formula C11H16ClN3O3 B3227757 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride CAS No. 1261232-78-3

5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride

Cat. No. B3227757
CAS RN: 1261232-78-3
M. Wt: 273.71 g/mol
InChI Key: KQAOGRZOVYKLQE-UHFFFAOYSA-N
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Description

5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride, also known as NPC1161B, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the pyridine family and has a molecular weight of 303.8 g/mol. NPC1161B has been shown to have potential as an inhibitor of certain enzymes and receptors, making it a valuable tool for studying biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride involves its ability to bind to specific enzymes and receptors, blocking their activity and inhibiting their function. This inhibition can lead to changes in cellular processes, which can be studied to better understand their role in disease and other physiological processes.
Biochemical and Physiological Effects
5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride has been shown to have a range of biochemical and physiological effects, depending on the specific enzyme or receptor it is targeting. Some of the effects observed in studies include changes in cellular signaling pathways, alterations in gene expression, and inhibition of cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride in lab experiments is its specificity for certain enzymes and receptors, allowing for targeted inhibition and study of their function. However, one limitation is that 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride may not be effective against all enzymes and receptors, limiting its usefulness in certain research applications.

Future Directions

There are several future directions for research involving 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride. One area of interest is the development of more potent and selective inhibitors of specific enzymes and receptors, which could lead to the discovery of new therapeutic targets for various diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride, particularly in the context of disease states. Finally, the potential use of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride as a tool for drug discovery and development should be explored, as it may have applications in the development of new drugs for a range of diseases.

Scientific Research Applications

5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. One area of research where 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride has shown promise is in the study of enzymes and receptors that are involved in various cellular processes. 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride has been shown to inhibit certain enzymes and receptors, making it a valuable tool for studying their function and potential therapeutic targets.

properties

IUPAC Name

5-nitro-2-(piperidin-2-ylmethoxy)pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3.ClH/c15-14(16)10-4-5-11(13-7-10)17-8-9-3-1-2-6-12-9;/h4-5,7,9,12H,1-3,6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAOGRZOVYKLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)COC2=NC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride

CAS RN

1261232-78-3
Record name Pyridine, 5-nitro-2-(2-piperidinylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261232-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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